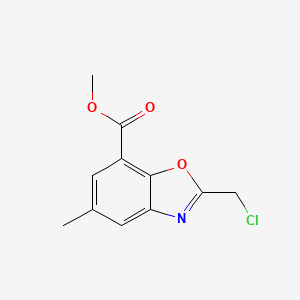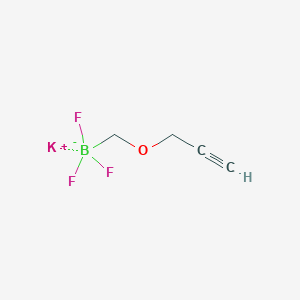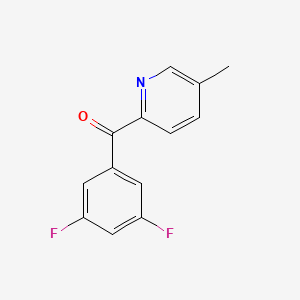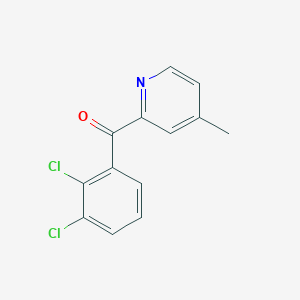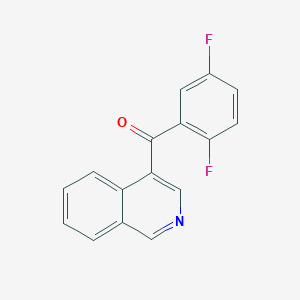![molecular formula C10H12ClF3N2O B1453057 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol CAS No. 1220034-48-9](/img/structure/B1453057.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino group and a butanol moiety
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol has several scientific research applications:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could potentially disrupt the structure and function of the cytoskeleton, leading to changes in cell shape, motility, and division .
Biochemical Pathways
The compound’s interaction with the cytoskeleton could potentially affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
Similar compounds have been shown to have low aqueous solubility and low volatility . These properties could potentially affect the compound’s bioavailability and its ability to reach its target sites within the body .
Result of Action
Its potential interaction with the cytoskeleton could lead to changes in cell shape, motility, and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol . For example, the compound’s low aqueous solubility and low volatility could potentially affect its behavior in different environmental conditions . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the trifluoromethylated pyridine intermediate, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanol moiety can yield butanone or butanal, while substitution of the chlorine atom can result in various substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Fluazifop-butyl: A trifluoromethylpyridine derivative used as an herbicide.
Berotralstat: A pharmaceutical compound containing a trifluoromethyl group, used in the treatment of hereditary angioedema.
Fluopicolide: A fungicide with a trifluoromethyl group, used to control oomycetes.
Uniqueness
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and butanol groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-6(17)2-3-15-9-8(11)4-7(5-16-9)10(12,13)14/h4-6,17H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWZGNMBVDQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


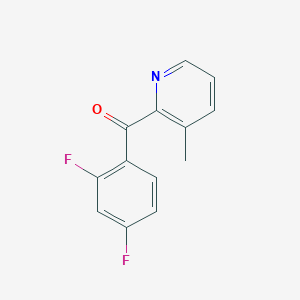
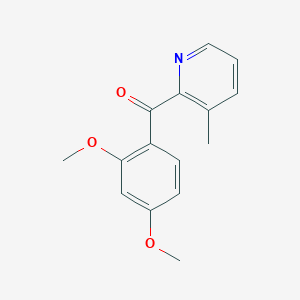

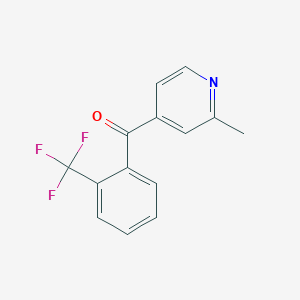

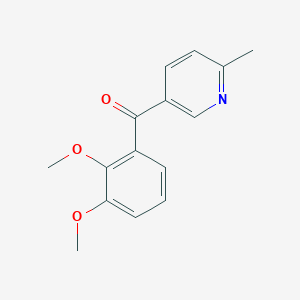
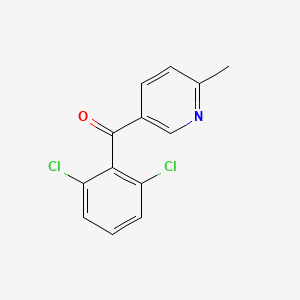
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)
